molecular formula C34H53N3O12 B12365684 BCN-endo-PEG7-maleimide

BCN-endo-PEG7-maleimide

Cat. No.: B12365684
M. Wt: 695.8 g/mol
InChI Key: KLGLXRNSORBLCE-BWMKXQIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-endo-PEG7-maleimide is synthesized through a series of chemical reactions that involve the incorporation of PEG units and the endo-BCN ligand. The synthesis typically involves the following steps:

    Maleimide Functionalization: The addition of a maleimide group to the PEGylated BCN ligand.

The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the reactions. The final product is purified through techniques such as chromatography to ensure high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BCN-endo-PEG7-maleimide undergoes various types of chemical reactions, including:

    Click Chemistry Reactions: Reacts with azide-containing molecules to form stable triazoles.

    Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

    Azide-containing Molecules: Used in click chemistry reactions.

    Thiol-containing Molecules: Used in substitution reactions with the maleimide group.

Major Products Formed

Scientific Research Applications

BCN-endo-PEG7-maleimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BCN-endo-PEG7-maleimide involves its ability to form stable covalent bonds with specific molecular targets. The endo-BCN ligand reacts with azide-containing molecules to form triazoles, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the compound to modify the properties of biomolecules, making it useful for various applications .

Comparison with Similar Compounds

Similar Compounds

    BCN-exo-PEG7-maleimide: Similar structure but with an exo-BCN ligand.

    BCN-endo-PEG3-maleimide: Contains fewer PEG units.

    BCN-PEG7-maleimide: Lacks the endo-BCN ligand .

Uniqueness

BCN-endo-PEG7-maleimide is unique due to its combination of seven PEG units and the endo-BCN ligand, which provides enhanced solubility and stability in various chemical reactions. This makes it particularly effective in click chemistry and bioconjugation applications .

Properties

Molecular Formula

C34H53N3O12

Molecular Weight

695.8 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41)/t28-,29+,30?

InChI Key

KLGLXRNSORBLCE-BWMKXQIXSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1

Origin of Product

United States

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